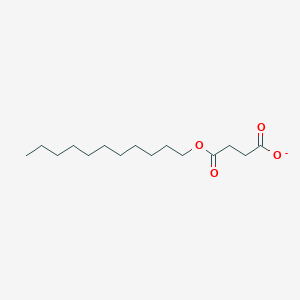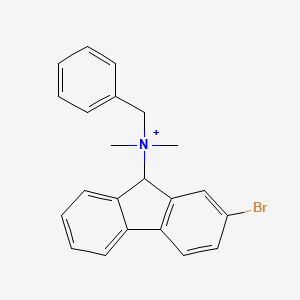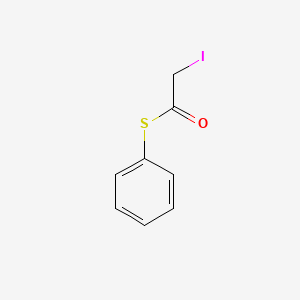
13-Butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is a macrocyclic compound belonging to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in a range of chemical applications. This particular compound is characterized by a 15-membered ring structure that includes four oxygen atoms and one nitrogen atom, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13-Butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the cyclization of linear precursors containing the necessary oxygen and nitrogen atoms. One common method involves the reaction of a diol with a diamine in the presence of a suitable catalyst to form the macrocyclic ring . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 13-Butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be substituted with various alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of a base such as sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or arylated compounds .
Applications De Recherche Scientifique
13-Butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 13-Butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane primarily involves its ability to form stable complexes with cations. The oxygen and nitrogen atoms in the macrocyclic ring provide multiple coordination sites for cations, leading to the formation of stable complexes. This property is exploited in various applications, such as ion transport and metal ion extraction .
Molecular Targets and Pathways: The primary molecular targets are metal cations, including alkali and alkaline earth metals. The pathways involved include the formation of coordination complexes, which can be studied using spectroscopic and crystallographic techniques .
Comparaison Avec Des Composés Similaires
1,4,7,10-Tetraoxa-13-azacyclopentadecane: Similar structure but lacks the butyl group, affecting its solubility and complexation properties.
13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane: Similar macrocyclic structure with a methyl group instead of a butyl group, leading to different steric and electronic effects.
4-(1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-yl)benzaldehyde: Contains an additional benzaldehyde group, which can participate in further chemical reactions.
Uniqueness: The presence of the butyl group in 13-Butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane imparts unique solubility and complexation properties compared to its analogs. This makes it particularly useful in applications requiring specific solubility characteristics and strong cation binding .
Propriétés
Numéro CAS |
69978-48-9 |
|---|---|
Formule moléculaire |
C14H29NO4 |
Poids moléculaire |
275.38 g/mol |
Nom IUPAC |
13-butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C14H29NO4/c1-2-3-4-15-5-7-16-9-11-18-13-14-19-12-10-17-8-6-15/h2-14H2,1H3 |
Clé InChI |
UUPMSONJYRCCKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCOCCOCCOCCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



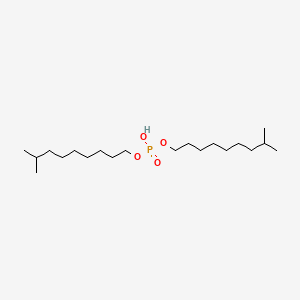
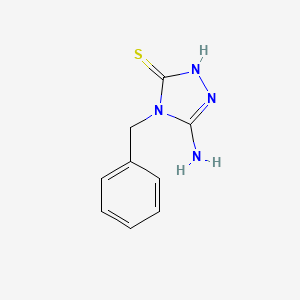


![5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14461440.png)


